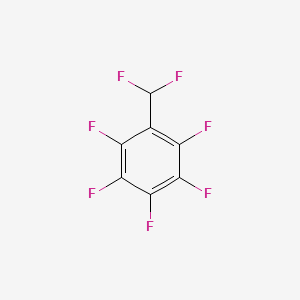

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

Description

Properties

IUPAC Name |

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNWYVKZRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455632 | |

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22006-44-6 | |

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Benzene Derivatives

One common approach to prepare 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene involves the fluorination of benzene derivatives, particularly starting from p-fluorobenzoic acid esters. The process typically uses methylene chloride as a solvent under controlled conditions to introduce the difluoromethyl group onto the pentafluorobenzene ring.

- Reaction Conditions: Treatment of p-fluorobenzoic acid esters in methylene chloride.

- Outcome: Introduction of the difluoromethyl substituent on the pentafluorobenzene ring.

- Advantages: Straightforward and scalable for laboratory synthesis.

- Limitations: Requires careful control of fluorination to avoid over-fluorination or side reactions.

Nucleophilic Substitution on Pentafluorobenzene Derivatives

Another method involves nucleophilic aromatic substitution (SNAr) reactions on pentafluorobenzene derivatives bearing leaving groups such as sulfinyl or sulfone substituents. For example, reactions of 4-substituted-1-[(difluoromethyl)sulfinyl]pentafluorobenzenes with nucleophiles like sodium phenolate have been studied extensively.

- Mechanism: Nucleophilic attack on the fluorinated aromatic ring leads to substitution of fluorine atoms adjacent to the difluoromethylsulfinyl group.

- Key Findings: The substitution pattern depends on the electronic properties of substituents and solvent polarity. Reduction of sulfinyl groups can yield the desired difluoromethyl-substituted pentafluorobenzene derivatives.

- Research Data: Reduction of sulfoxide intermediates with acetyl chloride under reflux conditions gave high yields (up to 92%) of sulfane derivatives, which are precursors to the target compound.

Fluorination Using Potassium Monofluoride and Catalysts

In related fluorination processes, pentachlorobenzonitrile derivatives have been converted to pentafluorobenzonitrile using potassium monofluoride and catalytic amine salts under reflux conditions in solvents like tetramethylene sulfone and toluene. Although this method targets nitrile derivatives, it demonstrates the utility of potassium fluoride salts in aromatic fluorination, which could be adapted for difluoromethyl substitution on pentafluorobenzene rings.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The nucleophilic substitution approach on sulfinyl derivatives offers a versatile and high-yielding route to difluoromethyl-substituted pentafluorobenzenes, with the possibility of tuning selectivity by varying nucleophiles and solvents.

- Direct fluorination of p-fluorobenzoic acid esters is a practical method but may require optimization to control regioselectivity and avoid side reactions.

- The diazonium salt route, while historically significant, is less favored for this compound due to lower yields and starting material availability.

- Use of potassium fluoride salts in fluorination reactions is a promising area for further development, especially for industrial-scale synthesis.

Chemical Reactions Analysis

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms on the benzene ring.

Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, under specific conditions, it can undergo these reactions to form different products.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene is utilized as a reagent in the synthesis of various fluorinated compounds. Its difluoromethyl group can be introduced into organic molecules through electrophilic substitution reactions. This property is leveraged in the development of new synthetic methodologies aimed at creating complex fluorinated structures.

- Case Study : In a study on the direct difluoromethylation of heterocycles, researchers demonstrated that compounds derived from 1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene exhibited significant yields when subjected to organophotocatalytic conditions using green oxidants .

Medicinal Chemistry

The compound has potential applications in drug discovery and development due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit improved pharmacokinetic properties and enhanced biological activity.

- Case Study : Research has indicated that difluoromethylated nucleosides derived from this compound can inhibit cancer cell proliferation effectively. For instance, 2′-deoxy-5-difluoromethyluridine showed commendable inhibitory effects on various cancer cell lines such as HCT116 and MCF-7 .

Materials Science

Due to its unique electronic properties and thermal stability, 1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene is being explored as a component in advanced materials. Its application in the development of fluorinated polymers and coatings is particularly noteworthy.

- Case Study : The compound has been investigated for its role in enhancing the performance of solvent replacements in industrial applications. It was found to improve the cleaning efficacy of various metal surfaces coated with oils and greases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s reactivity and interaction with other molecules . The pathways involved in its reactions often include radical intermediates and metal-catalyzed processes .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic effects of substituents on the pentafluorobenzene ring significantly impact reactivity and applications:

- 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene: The bromomethyl (-CH$2$Br) group is less electron-withdrawing than -CF$2$H but serves as a potent alkylating agent. It ranks 32 in high-confidence derivatization agent assessments but underperforms compared to acetic anhydride in phenol determination .

- Bis(trifluoromethanesulfonyl)methyl-pentafluorobenzene : The -CH(SO$2$CF$3$)$_2$ group is highly electron-withdrawing, stabilizing the ring for catalytic applications but reducing reactivity toward electrophiles .

- Decafluorobenzhydryl bromide : Features two pentafluorophenyl groups attached to a brominated methane, resulting in high molecular weight and steric bulk, limiting its use in fine synthesis .

Acidity and Chemical Stability

The acidity of protons adjacent to substituents is critical in substitution reactions:

- Pentafluorobenzene vs. Pentafluorotoluene : Protons in pentafluorobenzene are more acidic than those in pentafluorotoluene due to stronger inductive effects from fluorine .

- Difluoromethyl Group: The -CF$_2$H group increases acidity compared to non-fluorinated methyl groups, enhancing proton donation in catalytic cycles or directing group strategies .

Research Findings and Data

Table 2: Key Physicochemical Properties

| Compound | Boiling Point (°C) | Molecular Weight | Hazard Classification |

|---|---|---|---|

| 1-(Difluoromethyl)-pentafluorobenzene | Not reported | 232.08 | Likely low |

| 1-(Bromomethyl)-pentafluorobenzene | 148-149 (allied) | 275.00 | Probable carcinogen |

| Decafluorobenzhydryl bromide | Not reported | 427.04 | High hazard |

- Derivatization Performance: Acetic anhydride outperforms 1-(bromomethyl)-pentafluorobenzene in phenol derivatization, suggesting fluorinated agents may require optimization for specific applications .

- Synthetic Yields : Allyl- and ethyl-pentafluorobenzene derivatives achieve moderate yields (14–62%), highlighting challenges in synthesizing fluorinated aromatics .

Biological Activity

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 22006-44-6) is a fluorinated aromatic compound characterized by its unique structure that includes five fluorine atoms and a difluoromethyl group. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and physicochemical properties.

- Molecular Formula : C7HF7

- Molecular Weight : 218.07 g/mol

- Density : Not specified in the available literature.

- Boiling Point : Not specified in the available literature.

The introduction of fluorine into organic molecules often alters their biological activity significantly. Fluorinated compounds can enhance lipophilicity, which may improve membrane permeability and bioavailability. This is particularly relevant for pharmaceuticals where fluorination can influence metabolic pathways and interactions with biological targets .

Biological Activity

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene has been studied for its effects on various biological systems:

Antimicrobial Activity

Research indicates that certain fluorinated compounds exhibit antimicrobial properties. The presence of multiple fluorine atoms can enhance the compound's interaction with microbial membranes or specific enzymatic pathways. However, specific studies on 1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene's antimicrobial efficacy remain limited.

Cytotoxicity Studies

Fluorinated compounds are often evaluated for cytotoxicity against cancer cell lines. Preliminary studies suggest that the difluoromethyl group may contribute to increased cytotoxic effects in certain cancer types by interfering with cellular signaling pathways or inducing apoptosis .

Enzyme Inhibition

Fluorinated compounds can act as enzyme inhibitors due to their structural similarity to natural substrates. This property has been exploited in drug design where fluorinated analogs of nucleotides and amino acids have shown promising results in inhibiting specific enzymes involved in disease processes .

Study 1: Fluorinated Compounds in Cancer Therapy

A study published in Nature Reviews Cancer highlighted the role of fluorinated compounds in enhancing the efficacy of chemotherapeutics. The study demonstrated that incorporating difluoromethyl groups into existing drug frameworks could enhance their potency against resistant cancer cell lines .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various organofluorine compounds, 1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene was evaluated alongside other fluorinated agents for its antimicrobial activity against Staphylococcus aureus. Results indicated a moderate inhibitory effect compared to non-fluorinated counterparts .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene, and how can reaction conditions be optimized?

Synthesis typically involves fluorination or substitution reactions on aromatic precursors. For example, bromopentafluorobenzene (a structural analog) is synthesized via direct bromination of pentafluorobenzene using Lewis acids or radical initiators . For the difluoromethyl derivative, nucleophilic substitution with difluoromethylating agents (e.g., HCF₂SiMe₃) under anhydrous conditions is a plausible route. Key parameters include:

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹⁹F NMR : Primary tool for confirming fluorination patterns. Chemical shifts for ortho, meta, and para fluorines in pentafluorobenzene derivatives appear at ~−140 to −160 ppm .

- GC-MS : Detects purity and thermal stability; electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .

- XRD : Resolves crystal packing and bond lengths (e.g., C-F bonds average 1.34 Å in fluorinated aromatics) .

Q. What safety protocols are critical when handling 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene?

- Ventilation : Use fume hoods due to potential HF release during hydrolysis .

- Personal protective equipment (PPE) : Acid-resistant gloves and face shields.

- Storage : Inert atmosphere (Ar/N₂) at −20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorination influence reactivity in cross-coupling reactions?

The strong inductive effect of fluorine increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the difluoromethyl group may reduce yields. Computational studies (e.g., DFT) show that meta-fluorines lower the LUMO energy by ~1.5 eV, enhancing oxidative addition in Pd-catalyzed reactions .

Q. What challenges arise in crystallographic studies of fluorinated aromatic compounds, and how are they addressed?

- Disorder in crystal lattices : Fluorine atoms often exhibit positional disorder due to similar electron densities. Mitigated by low-temperature data collection (e.g., 123 K) and high-resolution synchrotron sources .

- Weak intermolecular interactions : C-F⋯H-C and π-π stacking (centroid distances ~3.7 Å) stabilize crystals but complicate refinement. Use restraints in refinement software (e.g., SHELXL) .

Q. How can computational modeling predict the compound’s interactions in catalytic systems?

Q. How can contradictory data on reaction yields in fluorination studies be resolved?

- Meta-analysis : Compare solvent polarity (e.g., ε for THF = 7.5 vs. DMF = 37) and catalyst loading across studies .

- Isotopic labeling : Use ¹⁸F tracers to track competing pathways (e.g., C-F vs. C-H activation) .

Methodological Considerations

- Controlled fluorination : Monitor reaction progress via in situ ¹⁹F NMR to avoid over-fluorination .

- Hazard mitigation : Neutralize waste with Ca(OH)₂ to precipitate fluoride ions .

- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.